molecular formula C29H10O22 B14796443 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid

8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid

Cat. No.: B14796443
M. Wt: 710.4 g/mol
InChI Key: VOLUOVZCHJSPHR-UHFFFAOYSA-N
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Description

8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid is a complex organic compound with a unique structure characterized by multiple furan rings and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the furan rings: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of carboxylic acid groups: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other functional groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or alcohols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-f

    Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound could have potential therapeutic applications, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound might inhibit certain enzymes by binding to their active sites.

    Receptor binding: It could interact with cellular receptors, altering signal transduction pathways.

    DNA interaction: The compound might bind to DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: These compounds also contain furan rings and have various biological activities.

    Flavonoids: Another class of compounds with similar structural features and diverse biological properties.

    Quinoline derivatives: These compounds share some structural similarities and are known for their medicinal properties.

Uniqueness

What sets 8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro3,4-fbenzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro3,4-fbenzofuran-4-carboxylic acid apart is its highly complex structure, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C29H10O22

Molecular Weight

710.4 g/mol

IUPAC Name

8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid

InChI

InChI=1S/C29H10O22/c1-4(30)47-5(2-45-20(35)12-14-8(22(37)48-26(14)41)6(18(31)32)9-15(12)27(42)49-23(9)38)3-46-21(36)13-16-10(24(39)50-28(16)43)7(19(33)34)11-17(13)29(44)51-25(11)40/h5H,2-3H2,1H3,(H,31,32)(H,33,34)

InChI Key

VOLUOVZCHJSPHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(COC(=O)C1=C2C(=C(C3=C1C(=O)OC3=O)C(=O)O)C(=O)OC2=O)COC(=O)C4=C5C(=C(C6=C4C(=O)OC6=O)C(=O)O)C(=O)OC5=O

Origin of Product

United States

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